molecular formula C10H9BrF2O3 B6160480 2-(4-bromophenoxy)-4,4-difluorobutanoic acid CAS No. 2167656-52-0

2-(4-bromophenoxy)-4,4-difluorobutanoic acid

Cat. No.: B6160480
CAS No.: 2167656-52-0
M. Wt: 295.1
InChI Key:
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Description

2-(4-bromophenoxy)-4,4-difluorobutanoic acid, or 4-BDFBA, is an organic compound that has been studied for its potential applications in scientific research. 4-BDFBA is a type of carboxylic acid, and is composed of two fluorine atoms and a bromine atom attached to a carboxyl group. It is a potent inhibitor of phospholipase A2 (PLA2), an enzyme that plays a major role in inflammation. As such, 4-BDFBA has been studied for its potential use in a variety of medical and scientific research applications.

Mechanism of Action

4-BDFBA acts as an inhibitor of phospholipase A2, an enzyme that plays a major role in inflammation. By inhibiting the activity of this enzyme, 4-BDFBA is able to reduce inflammation and the associated symptoms. Additionally, 4-BDFBA has been found to inhibit the growth of cancer cells, likely by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
4-BDFBA has been found to have a variety of biochemical and physiological effects. As an inhibitor of phospholipase A2, 4-BDFBA has been found to reduce inflammation and the associated symptoms. Additionally, 4-BDFBA has been found to inhibit the growth of cancer cells, likely by interfering with the cell cycle and inducing apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-BDFBA in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it well-suited for use in experiments. Additionally, 4-BDFBA is a potent inhibitor of phospholipase A2, making it useful for studying the role of this enzyme in inflammation and other processes.
However, there are some limitations to the use of 4-BDFBA in laboratory experiments. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, 4-BDFBA is an inhibitor of phospholipase A2, making it difficult to study other processes that are regulated by this enzyme.

Future Directions

The potential applications of 4-BDFBA are vast, and there are many future directions for research. One potential direction is to further explore the role of 4-BDFBA in the treatment of inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease. Additionally, further research could be done on the ability of 4-BDFBA to inhibit the growth of cancer cells. Other potential directions include studying the effects of 4-BDFBA on other enzymes and exploring its potential applications in other areas, such as drug delivery or tissue engineering.

Synthesis Methods

4-BDFBA can be synthesized using a variety of methods. One method involves the reaction of 4-bromophenol and difluorobutanoic anhydride in the presence of pyridine. This reaction results in the formation of 4-BDFBA and pyridine hydrochloride. Another method involves the reaction of 4-bromophenol and difluorobutanoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 4-BDFBA and sodium or potassium chloride.

Scientific Research Applications

4-BDFBA has been studied for its potential use in scientific research applications. The compound has been found to be a potent inhibitor of phospholipase A2, an enzyme that plays a major role in inflammation. As such, 4-BDFBA has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease. Additionally, 4-BDFBA has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenoxy)-4,4-difluorobutanoic acid involves the reaction of 4-bromophenol with 2,2,4,4-tetrafluorobutanoic anhydride to form 2-(4-bromophenoxy)-2,2,4,4-tetrafluorobutanoic acid, which is then converted to the target compound through a decarboxylation reaction.", "Starting Materials": [ "4-bromophenol", "2,2,4,4-tetrafluorobutanoic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenol (1.0 eq) in ethanol and add sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2,2,4,4-tetrafluorobutanoic anhydride (1.1 eq) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(4-bromophenoxy)-2,2,4,4-tetrafluorobutanoic acid.", "Step 6: Dissolve 2-(4-bromophenoxy)-2,2,4,4-tetrafluorobutanoic acid in ethanol and add sodium hydroxide (1.1 eq) to the solution. Heat the mixture at reflux for 2 hours.", "Step 7: Cool the reaction mixture and acidify with hydrochloric acid to adjust the pH to 2-3.", "Step 8: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(4-bromophenoxy)-4,4-difluorobutanoic acid." ] }

2167656-52-0

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.1

Purity

95

Origin of Product

United States

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